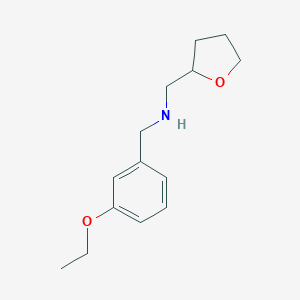

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine, abbreviated as 3-EFTM, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the amine group and is commonly used in organic synthesis. 3-EFTM has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry due to its unique chemical properties.

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of arylglycine derivatives using (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine showcases its application in the creation of optically active compounds. A method involving Rhodium-catalyzed enantioselective 1,2-additions of arylboronic acids to N-tosyl furanylimine demonstrates high enantioselectivities up to 99% ee, indicating the compound's potential in synthesizing chiral molecules for pharmaceutical applications (Yasunori Yamamoto et al., 2011).

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound is used in the synthesis of dicarboxylic acid amides and diamides, providing a basis for the development of various nonaromatic amines. The reaction process involves the condensation of (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides. This application underscores the versatility of the compound in organic synthesis, contributing to the diversity of organic molecules available for further pharmaceutical exploration (A. A. Aghekyan et al., 2018).

Competitive Inhibition of Squalene Epoxidase

Research on (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine has revealed its potential as a competitive inhibitor of squalene epoxidase, an enzyme critical in the cholesterol synthesis pathway. This inhibition can alter cholesterol synthesis, demonstrating the compound's potential in therapeutic applications related to cholesterol management (M. Horie et al., 1990).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine analogs have shown significant photocytotoxicity in red light, along with capabilities for cellular imaging. These complexes can be ingested into cell nuclei, indicating potential applications in targeted cancer therapies and diagnostic imaging through the generation of reactive oxygen species (Uttara Basu et al., 2014).

Anticonvulsant Activity

Schiff bases of 3-aminomethyl pyridine synthesized from (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine have shown promising anticonvulsant activity. This highlights the compound's relevance in the development of new treatments for seizures, offering a potential pathway for the discovery of novel anticonvulsant drugs (S. Pandey & R. Srivastava, 2011).

properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPJZAZHGWUZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy}acetamide](/img/structure/B496132.png)

![2-[4-(anilinomethyl)-2-ethoxyphenoxy]-N-(tert-butyl)acetamide](/img/structure/B496135.png)

![N-(tert-butyl)-2-[2-ethoxy-4-(4-toluidinomethyl)phenoxy]acetamide](/img/structure/B496136.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-phenylethanamine](/img/structure/B496139.png)

![3-{[2-(Allyloxy)-3-ethoxybenzyl]amino}-1-propanol](/img/structure/B496140.png)

![N-[2-(allyloxy)-3-ethoxybenzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B496141.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B496142.png)

![2-(2-Chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496143.png)

![N-tert-butyl-2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B496145.png)

![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B496147.png)

![2-{2-[(3,4-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B496149.png)

![1-{[3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol](/img/structure/B496150.png)